molecular formula C8H8ClFO B1358902 1-(3-Chloro-4-fluorophenyl)ethan-1-ol CAS No. 878572-03-3

1-(3-Chloro-4-fluorophenyl)ethan-1-ol

Cat. No. B1358902
M. Wt: 174.6 g/mol
InChI Key: RGGSPHGSOUBBIC-UHFFFAOYSA-N
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Description

“1-(3-Chloro-4-fluorophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H8ClFO . It has a molecular weight of 174.6 . The IUPAC name for this compound is 1-(3-chloro-4-fluorophenyl)ethanol . It is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “1-(3-Chloro-4-fluorophenyl)ethan-1-ol” is 1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

“1-(3-Chloro-4-fluorophenyl)ethan-1-ol” is a liquid at room temperature . It has a molecular weight of 174.6 . The exact mass and monoisotopic mass of the compound are 174.0247707 g/mol . It has a topological polar surface area of 20.2 Ų .

Scientific Research Applications

Pharmacology

Application Summary

In pharmacology, this compound is explored for its potential use in the synthesis of antidepressant drugs . The focus is on creating molecules that can effectively modulate neurotransmitter systems implicated in depression.

Methods

The methods involve metal-catalyzed reactions to synthesize key structural motifs present in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .

Results

The results indicate that using transition metals as catalysts can lead to the efficient synthesis of complex antidepressant structures, potentially leading to drugs with quicker onset, fewer side effects, and enhanced cognitive function .

Organic Synthesis

Application Summary

Organic synthesis utilizes “1-(3-Chloro-4-fluorophenyl)ethan-1-ol” as an intermediate for constructing complex organic molecules due to its reactive phenyl ring and alcohol group .

Methods

Typically, it involves reactions like nucleophilic substitution or addition to the phenyl ring, taking advantage of the halogen’s leaving group ability and the alcohol’s reactivity .

Results

The compound has been successfully incorporated into larger molecules, demonstrating its versatility as a building block in organic synthesis .

Biochemistry

Application Summary

In biochemistry, the compound is studied for its interactions with biological macromolecules and its role in enzyme-catalyzed reactions .

Methods

Methods include in vitro assays to test the compound’s reactivity with enzymes and its potential as an inhibitor or activator of biochemical pathways .

Results

Research has shown that “1-(3-Chloro-4-fluorophenyl)ethan-1-ol” can influence certain enzymatic activities, which could be relevant for therapeutic applications .

Materials Science

Application Summary

Materials science research investigates the compound for its properties when incorporated into polymers or coatings that require specific chemical functionalities .

Methods

The compound is polymerized or copolymerized with other monomers, and the resulting materials are analyzed for their physical and chemical properties .

Results

Studies have found that materials derived from this compound exhibit desirable characteristics, such as increased resistance to degradation or improved mechanical strength .

Analytical Chemistry

Application Summary

Analytical chemistry leverages “1-(3-Chloro-4-fluorophenyl)ethan-1-ol” as a standard or reagent in chromatographic methods and spectrometric analyses .

Methods

The compound is used to calibrate instruments or as a reactant in derivatization reactions to enhance the detection of other substances .

Results

The use of this compound has improved the accuracy and sensitivity of analytical techniques, allowing for the detection of trace amounts of analytes .

Environmental Science

Application Summary

In environmental science, the compound’s degradation products and their impact on ecosystems are studied to assess environmental risks .

Methods

Environmental fate studies involve examining the breakdown of the compound under various conditions, such as exposure to light or microbial activity .

Results

Findings suggest that while the compound itself may not be highly toxic, its degradation products need to be monitored for potential environmental hazards .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGSPHGSOUBBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641074
Record name 1-(3-Chloro-4-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)ethan-1-ol

CAS RN

878572-03-3
Record name 1-(3-Chloro-4-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 878572-03-3
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